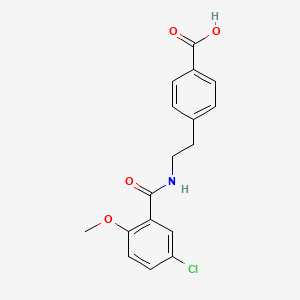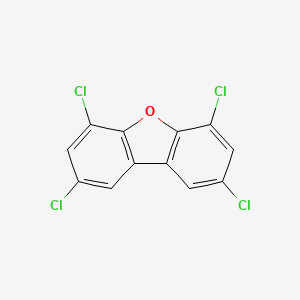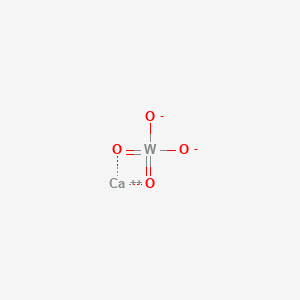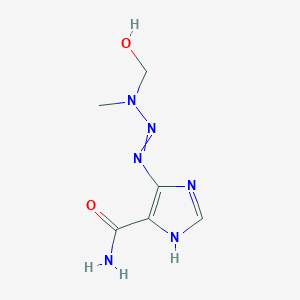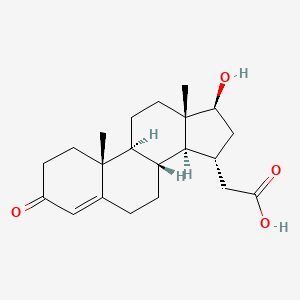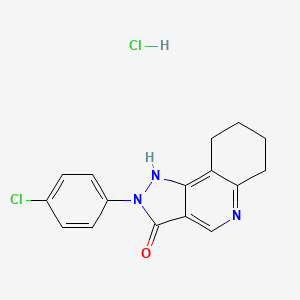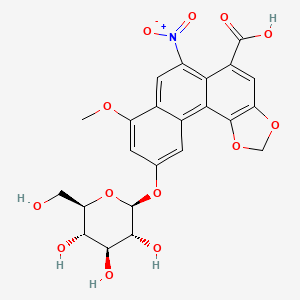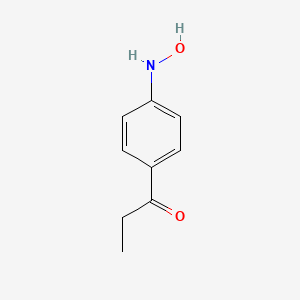
p-Hydroxyaminopropiophenone
概要
説明
p-Hydroxyaminopropiophenone: is an organic compound with the molecular formula C9H11NO2 It is a derivative of propiophenone, featuring a hydroxy group (-OH) and an amino group (-NH2) attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Hydroxyaminopropiophenone typically begins with p-Hydroxypropiophenone.
Amination Reaction: The hydroxy group on the phenyl ring is converted to an amino group through an amination reaction. This can be achieved using reagents such as ammonia or amines in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of this compound can be carried out in batch reactors where the starting materials and reagents are mixed and allowed to react over a specified period.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is advantageous for large-scale production due to its efficiency and consistency.
化学反応の分析
Types of Reactions:
Oxidation: p-Hydroxyaminopropiophenone can undergo oxidation reactions where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can also be reduced to form corresponding hydroxylamine derivatives.
Substitution: The hydroxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used to facilitate these reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: p-Hydroxyaminopropiophenone is used as an intermediate in the synthesis of more complex organic molecules.
Reagent: It serves as a reagent in various organic reactions, including coupling and condensation reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Research: It is used in biochemical assays to study enzyme kinetics and reaction mechanisms.
Medicine:
Pharmaceuticals: this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Development: It serves as a lead compound in the development of new drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Material Science:
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: p-Hydroxyaminopropiophenone exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
p-Hydroxypropiophenone: Similar in structure but lacks the amino group.
p-Aminopropiophenone: Similar in structure but lacks the hydroxy group.
p-Nitropropiophenone: Contains a nitro group instead of the amino group.
Uniqueness:
Dual Functional Groups: The presence of both hydroxy and amino groups in p-Hydroxyaminopropiophenone makes it unique and versatile in its reactivity and applications.
Enhanced Reactivity: The combination of these functional groups enhances the compound’s reactivity, making it suitable for a wide range of chemical transformations.
特性
IUPAC Name |
1-[4-(hydroxyamino)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTEULIVJMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203531 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-34-5 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


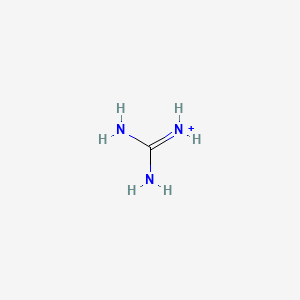
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)

